molecular formula C18H17ClN6OS B287736 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

カタログ番号 B287736
分子量: 400.9 g/mol
InChIキー: BPCRRMPKURNXHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been identified as a potential immunotherapy drug for cancer treatment due to its ability to enhance anti-tumor immune responses.

作用機序

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile works by blocking the adenosine A2A receptor, which is expressed on various immune cells, including T cells, dendritic cells, and myeloid-derived suppressor cells. Adenosine binding to the A2A receptor inhibits T cell activation and proliferation, leading to immune suppression and tumor growth. By blocking the A2A receptor, this compound enhances T cell activation and proliferation, leading to increased anti-tumor immune response.
Biochemical and Physiological Effects
This compound has been found to induce a dose-dependent increase in T cell activation and proliferation in vitro. In vivo studies have shown that this compound treatment leads to a significant reduction in tumor growth and increased survival in mouse models of cancer. This compound has also been found to reduce the number of myeloid-derived suppressor cells, which are known to inhibit T cell function.

実験室実験の利点と制限

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of this compound is its relatively low potency compared to other adenosine receptor antagonists. This may require higher concentrations of this compound to achieve the desired biological effects, which could impact the interpretation of experimental results.

将来の方向性

There are several future directions for the research on 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One potential direction is to investigate the use of this compound in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cell therapy, to further enhance the anti-tumor immune response. Another direction is to explore the potential use of this compound in other diseases, such as autoimmune disorders and infectious diseases, where immune suppression plays a role in disease pathogenesis. Finally, further studies are needed to optimize the dosing and administration of this compound to maximize its therapeutic potential.

合成法

The synthesis of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylphenol with methylthioacetic acid, followed by the coupling of the resulting intermediate with 6-bromo-2-(methylthio)pyrimidin-4-amine. The final product is obtained by reacting the intermediate with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. The overall yield of the synthesis is 22%, and the purity of the final product is >99%.

科学的研究の応用

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its potential use in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T cell activation and proliferation. This compound has also been found to synergize with other immunotherapeutic agents, such as anti-PD-1 and anti-CTLA-4 antibodies, to further enhance the anti-tumor immune response.

特性

分子式

C18H17ClN6OS

分子量

400.9 g/mol

IUPAC名

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H17ClN6OS/c1-9-5-12(6-10(2)16(9)19)26-15-7-14(22-18(23-15)27-4)25-17(21)13(8-20)11(3)24-25/h5-7H,21H2,1-4H3

InChIキー

BPCRRMPKURNXHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC

正規SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。